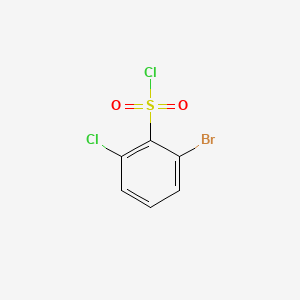

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and sulfonyl chloride groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 2-Bromo-6-Chlorobenzene with chlorosulfonic acid, followed by the chlorination of the resulting sulfonic acid with thionyl chloride . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and chlorination processes. These processes are carried out in specialized reactors designed to handle corrosive reagents and high temperatures. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of biaryl compounds.

Major Products Formed

Substituted Benzene Derivatives: Depending on the nucleophile used, the major products are substituted benzene derivatives with various functional groups.

Biaryl Compounds: In coupling reactions, the major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in substitution reactions to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-Chlorobenzene-1-sulfonyl chloride: Similar structure but different substitution pattern on the benzene ring.

2,6-Dichlorobenzenesulfonyl chloride: Contains two chlorine atoms instead of bromine and chlorine.

Bromochlorobenzene: Lacks the sulfonyl chloride group and has different reactivity.

Uniqueness

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the sulfonyl chloride group. This combination of substituents imparts specific reactivity and properties that are valuable in organic synthesis and industrial applications .

Actividad Biológica

2-Bromo-6-chlorobenzene-1-sulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a benzene ring with bromine and chlorine substituents. This compound has garnered attention due to its potential applications in pharmaceuticals and its reactivity in various chemical pathways. Understanding its biological activity is essential for its application in drug development and other fields.

- Molecular Formula : C₆H₃BrCl₂O₂S

- Molecular Weight : 289.962 g/mol

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 344.3 ± 32.0 °C at 760 mmHg

- Flash Point : 162.0 ± 25.1 °C

The presence of the sulfonyl chloride group makes this compound highly reactive, particularly in nucleophilic substitution reactions, which are significant in synthetic organic chemistry .

Biological Activity Overview

The biological activity of this compound is primarily associated with its reactivity as a sulfonyl chloride. It can interact with various biological targets, influencing cellular processes and potentially leading to therapeutic applications.

The sulfonyl chloride group can react with nucleophiles, forming stable bonds that modify biological targets. This reactivity is crucial for:

- Drug Development : It serves as an intermediate in synthesizing various pharmaceutical compounds.

- Material Science : Its ability to form stable derivatives is explored in developing new materials.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives of sulfonyl chlorides have shown IC₅₀ values ranging from nanomolar to micromolar concentrations, indicating their potential as anticancer agents .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Compound A | SGC-7901 | 0.4 ± 0.1 | Tubulin polymerization inhibition |

| Compound B | MDA-MB-231 | 3.8 ± 0.3 | Disruption of microtubule dynamics |

| Compound C | HeLa | 5.08 ± 0.16 | Cell cycle arrest at G2/M phase |

These studies suggest that the structural features of sulfonyl chlorides significantly influence their biological activities, including their ability to inhibit cell growth and induce apoptosis in cancer cells .

Reactivity Studies

Interaction studies involving this compound have focused on its reactivity with various nucleophiles, which aids in understanding its role in modifying biological targets. For example, reactions with amines and thiols have been explored to synthesize new sulfonamide derivatives that exhibit enhanced biological activity .

Safety and Toxicity Considerations

Due to the presence of chlorine atoms and the sulfonyl chloride group, this compound is likely to be corrosive and irritating. It can react with moisture, releasing hydrochloric acid fumes, which are hazardous if inhaled. Specific data on its toxicity is limited; however, general safety precautions for handling arylsulfonyl chlorides should be observed.

Propiedades

IUPAC Name |

2-bromo-6-chlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWJHDPRSPJELX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.